2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine
Description
2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine (CAS: 81366-70-3; InChIKey: ASJSAQIRZKANQN-WHFBIAKZSA-N) is a modified pentofuranosylamine derivative characterized by a deoxy sugar backbone with an N-phenyl substitution. Its erythro configuration (2R,3S stereochemistry) distinguishes it from other stereoisomers, influencing its molecular interactions and stability . Synonyms include AC1MCNC9 and SCHEMBL6015181, underscoring its recognition across chemical databases.
Properties
IUPAC Name |
(2R,3S)-5-anilino-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2/t9-,10+,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBOKNPGJKONC-MTULOOOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC2=CC=CC=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1NC2=CC=CC=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine typically involves the reaction of 2-Deoxy-D-ribonic-1,4-lactone with aniline under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .
Chemical Reactions Analysis
2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine
Biological Activity
Overview
2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine is a compound of interest due to its structural similarity to naturally occurring sugars and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine is characterized by the following structural formula:
- Molecular Formula : C11H15N
- CAS Number : 81366-70-3
This compound features a pentofuranosylamine backbone, which is essential for its interaction with biological systems.
The biological activity of 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine is primarily attributed to its ability to mimic glucose and interact with key metabolic enzymes. The compound is believed to inhibit glycolytic pathways, similar to other deoxy sugars, by competing with glucose for binding sites on enzymes such as hexokinase.
Key Mechanisms:
- Inhibition of Glycolysis : By mimicking glucose, 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine can inhibit glycolytic enzymes, potentially leading to reduced energy production in rapidly proliferating cells, such as cancer cells.
- Modulation of Enzyme Activity : The compound may act as a competitive inhibitor for hexokinase, thus affecting the phosphorylation of glucose and subsequent metabolic processes.
Biological Activity and Research Findings
Several studies have investigated the biological effects of 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine and its derivatives. Below are summarized findings from recent research:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects : A study demonstrated that 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine showed significant cytotoxic effects in vitro against glioblastoma multiforme (GBM) cells, particularly under hypoxic conditions. The compound's ability to inhibit glycolysis was linked to reduced cell viability, highlighting its potential as a targeted therapy for aggressive cancers .
- Enzyme Interaction : Research involving molecular docking studies revealed that 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine binds to hexokinase similarly to glucose, suggesting it could serve as a competitive inhibitor . This interaction was further validated through kinetic studies that demonstrated altered enzyme kinetics in the presence of the compound.
Future Directions
Research on 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine is still in early stages, but several avenues for future investigation include:
- Analog Development : Modifying the structure to enhance potency and selectivity for specific metabolic pathways.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in cancer models.
- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound affects cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Substituents | Suppliers | Key Structural Features |
|---|---|---|---|---|
| 2-Deoxy-N-phenyl-D-erytho-pentofuranosylamine | 81366-70-3 | N-phenyl | 9 | Erythro configuration (2R,3S); deoxy sugar |
| 2-Deoxy-L-xylose | N/A | Hydroxyl groups | 1 | L-configuration; lacks aromatic substitution |
| 2-Deoxy-Lyxo-hexose | 6664-99-9 | Hexose backbone | 2 | Lyxo configuration; no amine substitution |
| 2-Deoxy-N-(4-methoxyphenyl)pentofuranosylamine | N/A | N-(4-methoxyphenyl) | 1 | Methoxy group enhances polarity |
| N-[4-(4-Dibenzofuranyl)phenyl]-2-aminobiphenyl | 1616231-93-6 | Dibenzofuranyl-biphenyl | 1 | Extended aromatic system; planar structure |
Key Differences and Implications
Substituent Effects: The N-phenyl group in the target compound increases hydrophobicity compared to 2-Deoxy-L-xylose, which retains hydroxyl groups. This difference impacts solubility and reactivity in aqueous environments .
Stereochemical Considerations :
- The erythro configuration (2R,3S) of the target compound contrasts with the lyxo configuration of 2-Deoxy-Lyxo-hexose, affecting hydrogen-bonding patterns and molecular recognition in biological systems .
Commercial Availability: With nine suppliers, the target compound is more accessible than analogs like N-(4-methoxyphenyl)pentofuranosylamine (1 supplier) or dibenzofuranyl derivatives (e.g., 1616231-93-6, 1 supplier). This suggests broader industrial demand or simpler synthesis protocols .
Aromatic System Complexity: Compounds such as N-[4-(4-Dibenzofuranyl)phenyl]-2-aminobiphenyl feature extended aromatic systems, which may enhance UV absorption or electronic properties, making them candidates for optoelectronic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
